EMDS Exhibits Enhanced Gauche Conformer Stability Relative to Diethyl Disulfide
The conformational stability of EMDS, relevant for its behavior in liquid-phase applications and vibrational spectroscopy, shows that the gauche-gauche isomer is more stable than the trans-gauche isomer by approximately 0.9 kcal/mol. In contrast, for diethyl disulfide, the corresponding energy difference between its gauche-gauche-gauche and trans-gauche-gauche isomers is only about 0.6 kcal/mol [1].
| Evidence Dimension | Conformational energy difference between stable isomers (liquid state) |
|---|---|
| Target Compound Data | 0.9 kcal/mol (gauche-gauche vs. trans-gauche) |
| Comparator Or Baseline | Diethyl disulfide: 0.6 kcal/mol (gauche-gauche-gauche vs. trans-gauche-gauche) |
| Quantified Difference | +0.3 kcal/mol for EMDS |
| Conditions | Raman and infrared spectroscopy; temperature-dependent measurements in the liquid state |
Why This Matters
This difference confirms EMDS has a distinct conformational energy landscape compared to its symmetrical analog, which influences its SS and CS vibrational stretching frequencies and can be used for its specific identification in spectroscopic quality control.
- [1] Sugeta, H., Go, A., & Miyazawa, T. (1975). Normal vibrations and molecular conformations of dialkyl disulfides. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(11), 1729-1737. DOI: 10.1016/0584-8539(75)80116-4 View Source
